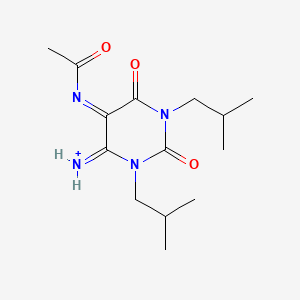
Distillates (petroleum), hydrodesulfurized full-range middle
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Distillates (petroleum), hydrodesulfurized full-range middle is a complex combination of hydrocarbons obtained by treating a petroleum stock with hydrogen. This process results in a mixture predominantly composed of hydrocarbons with carbon numbers ranging from C9 to C25, and boiling points between approximately 150°C to 400°C . This compound is primarily used in the production of fuels and lubricants.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of distillates (petroleum), hydrodesulfurized full-range middle involves the hydrodesulfurization process. This process includes treating petroleum fractions with hydrogen in the presence of a catalyst, typically a metal sulfide such as molybdenum disulfide promoted with cobalt or nickel . The reaction conditions generally involve high temperatures (300°C to 400°C) and high pressures (2 to 10 MPa) to facilitate the removal of sulfur compounds by converting them into hydrogen sulfide, which is then separated from the hydrocarbon mixture .
Industrial Production Methods: In an industrial setting, the hydrodesulfurization process is carried out in large reactors where the petroleum feedstock is mixed with hydrogen and passed over a fixed-bed catalyst. The process is continuous, with the desulfurized product being separated from the hydrogen sulfide and other by-products through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and high temperatures. This can lead to the formation of peroxides and other oxygenated compounds.
Reduction: The hydrodesulfurization process itself is a reduction reaction where sulfur compounds are reduced to hydrogen sulfide.
Substitution: Hydrocarbons in the distillates can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal sulfide catalyst.
Substitution: Halogens such as chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Peroxides, alcohols, ketones, and acids.
Reduction: Hydrogen sulfide and desulfurized hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学研究应用
Distillates (petroleum), hydrodesulfurized full-range middle have several applications in scientific research and industry:
Chemistry: Used as a solvent and as a feedstock for further chemical synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for its potential effects on human health, particularly in occupational exposure studies.
Industry: Widely used in the production of fuels, lubricants, and other petroleum-based products.
作用机制
The primary mechanism of action for distillates (petroleum), hydrodesulfurized full-range middle involves the catalytic reduction of sulfur compounds. The metal sulfide catalyst facilitates the cleavage of carbon-sulfur bonds, allowing hydrogen atoms to bond with sulfur, forming hydrogen sulfide. This process effectively removes sulfur from the hydrocarbon mixture, resulting in a cleaner fuel with reduced sulfur content .
相似化合物的比较
Distillates (petroleum), hydrotreated light: A similar mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst.
Distillates (petroleum), hydrodesulfurized middle: Another similar compound, consisting of hydrocarbons with carbon numbers predominantly in the range of C11 through C25 and boiling in the range of approximately 205°C to 400°C.
Uniqueness: Distillates (petroleum), hydrodesulfurized full-range middle is unique due to its broader range of carbon numbers (C9 to C25) and boiling points (150°C to 400°C), making it suitable for a wider range of applications compared to other similar compounds .
属性
CAS 编号 |
101316-57-8 |
|---|---|
分子式 |
C5H5N3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



